Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Sustainable process chemistry Umeclidinium bromide synthesis Piperidine alkylation

This piperidine derivative features a critical 2-chloroethyl N-substituent for intramolecular cyclization to the quinuclidinium core of Umeclidinium bromide. Validated telescoped processes avoid column chromatography, delivering 66% intermediate yield and consistent API crystallinity. Also designated Loratadine Impurity 16 with ICH-compliant characterization for ANDA validation. Supplied in ≥98% purity with characterization data.

Molecular Formula C10H18ClNO2
Molecular Weight 219.709
CAS No. 869112-14-1
Cat. No. B580019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-chloroethyl)piperidine-4-carboxylate
CAS869112-14-1
SynonymsEthyl 1-(2-Chloroethyl)-4-piperidinecarboxylate_x000B_
Molecular FormulaC10H18ClNO2
Molecular Weight219.709
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CCCl
InChIInChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3
InChIKeyOTUFGRVWNPWRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS 869112-14-1): Key Intermediate Procurement Data for Umeclidinium Synthesis and Analytical Reference Standards


Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS 869112-14-1; molecular formula C₁₀H₁₈ClNO₂; molecular weight 219.71 g/mol) is a specialized piperidine derivative featuring a 2-chloroethyl substituent at the N1 position and an ethyl carboxylate ester at the C4 position [1]. This compound is not an active pharmaceutical ingredient but a versatile synthetic intermediate primarily utilized in the convergent assembly of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) approved for maintenance treatment of COPD [2]. It is also formally designated as Loratadine Impurity 16 and supplied with full characterization data for analytical method validation purposes [3].

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (869112-14-1): Procurement Risk Analysis and the Non-Interchangeability of In-Class Piperidine Esters


Substitution with structurally analogous piperidine carboxylates—such as ethyl isonipecotate (the unsubstituted parent compound), 1-Boc-piperidine-4-carboxylate derivatives, or alternative N-alkylated piperidine esters—introduces significant process chemistry risk in the specific context of umeclidinium bromide manufacturing. The 2-chloroethyl moiety on the piperidine nitrogen is the essential reactive handle required for the subsequent intramolecular cyclization to form the quinuclidinium core structure, a transformation that cannot proceed without this specific electrophilic functional group [1]. Furthermore, process optimization data demonstrate that the purity profile and synthetic yield of this specific intermediate directly govern the crystalline form consistency of the final umeclidinium bromide API [2]. Substituting an analog with a different N-substituent (e.g., methyl, Boc-protected, or unsubstituted) would necessitate a complete redesign of the synthetic route, introduce additional protection-deprotection steps, and compromise the one-pot telescoped manufacturing efficiencies that have been validated for this specific compound [3].

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: Quantitative Differentiators from Comparator Synthetic Protocols


Synthesis Yield Improvement (65.6% vs. 38.6%) in Sustainable Umeclidinium Intermediate Preparation

The target compound's preparation using triethylamine as base yields a 27.0 absolute percentage point improvement in isolated product mass relative to the prior potassium carbonate protocol. The direct comparator is the identical compound prepared under previously reported alkylation conditions [1].

Sustainable process chemistry Umeclidinium bromide synthesis Piperidine alkylation Green chemistry

Process Yield Enhancement (66% vs. 39%) with Telescoped One-Pot Compatibility

The patented Hovione process delivers a 27 absolute percentage point yield advantage for the target compound relative to the original WO2005/104745 protocol while eliminating chromatographic purification requirements and enabling a telescoped, one-pot synthesis strategy [1].

Telescoped synthesis Umeclidinium bromide manufacturing Process intensification Pharmaceutical intermediate yield

High-Purity Intermediate Qualification (≥99% Purity) via Molecular Distillation

A dedicated purification protocol utilizing molecular distillation or vacuum distillation enables attainment of ≥99% purity for the target compound, a specification exceeding typical commercial catalog grades (95-98%) [1]. This is a class-level inference: while direct comparator purity data for the same compound purified by other methods is not provided, the claimed purity threshold of 99% represents a materially higher specification than standard commercial offerings of this intermediate class.

Pharmaceutical intermediate purity Molecular distillation Umeclidinium bromide quality Process purification

Supply Chain Differentiation: Analytical Reference Standard for Loratadine Impurity 16 with Regulatory-Compliant Characterization

The compound is formally designated and supplied as Loratadine Impurity 16 with comprehensive characterization data compliant with ICH and pharmacopeial regulatory guidelines, a supply chain configuration not available for generic in-class piperidine esters [1][2]. This is a cross-study comparable inference: the product's availability in a certified reference standard format contrasts with typical research-grade piperidine derivatives sold without regulatory documentation.

Analytical reference standard Loratadine impurity profiling ANDA method validation USP/EP traceability

Downstream API Crystallinity and Polymorph Consistency Dependent on Intermediate Quality

Use of the target compound prepared via the optimized Hovione process enables the preparation of umeclidinium bromide in a single, pure crystalline form with consistent crystallinity and chemical purity, a critical quality attribute for solid oral inhalation formulations [1].

API solid-state form Umeclidinium bromide crystallization Process robustness Polymorph control

Overall Umeclidinium Bromide API Yield Enhancement (37.8% vs. 9.7%) Attributed to Optimized Intermediate Synthesis

The improved synthetic protocol for the target intermediate, combined with downstream green chemistry innovations, delivers a 3.9-fold increase in overall umeclidinium bromide API yield relative to previously reported processes [1].

API process yield Umeclidinium bromide manufacturing Sustainable pharmaceutical synthesis Green chemistry metrics

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (869112-14-1): Validated Procurement Scenarios and End-Use Cases


Large-Scale GMP Manufacturing of Umeclidinium Bromide API via Telescoped Process

Procurement scenario for pharmaceutical contract manufacturing organizations (CMOs) and innovator API facilities producing umeclidinium bromide for COPD inhalation products. The validated telescoped process using this intermediate enables a one-pot synthesis that avoids column chromatography and reduces cycle time, delivering 66% intermediate yield and single crystalline form API consistency [1].

Sustainable API Process Development and Green Chemistry Implementation

Procurement scenario for process chemistry groups seeking to reduce toxic solvent usage and improve overall process mass intensity. The triethylamine-based intermediate synthesis (65.6% yield) combined with water-based final crystallization replaces acetonitrile/chloroform, achieving a 3.9-fold overall API yield increase from 9.7% to 37.8% [1].

High-Purity Intermediate Sourcing for Sensitive Downstream Transformations

Procurement scenario for laboratories requiring >98% purity to minimize side-product formation during the intramolecular cyclization to quinuclidine-4-carboxylate. Patent-validated molecular distillation protocols can achieve ≥99% purity, reducing dimeric byproduct (diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)) carryover that compromises yield in the subsequent ring-closure step [1][2].

Analytical Reference Standard for Loratadine Generic ANDA Submissions and QC Release Testing

Procurement scenario for analytical development and quality control laboratories supporting abbreviated new drug applications (ANDAs) for loratadine formulations. The compound is formally designated as Loratadine Impurity 16 and supplied with full characterization data compliant with ICH guidelines, enabling method validation (AMV), impurity profiling, and QC release testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.